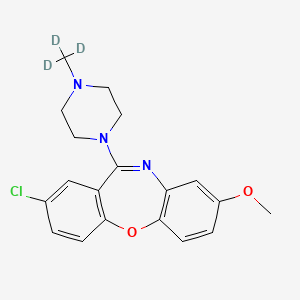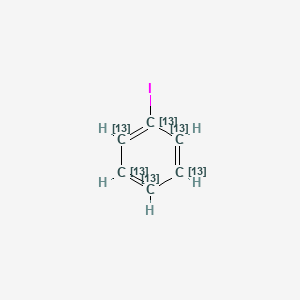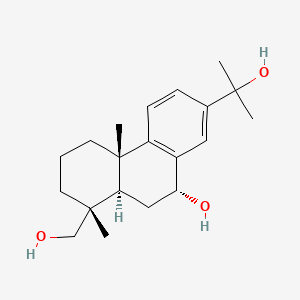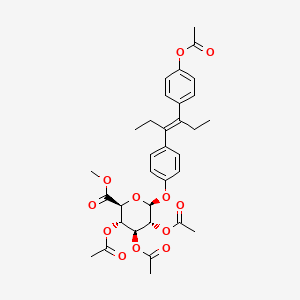![molecular formula C36H86O11Si8 B564534 TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS CAS No. 19945-84-7](/img/structure/B564534.png)
TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS typically involves the reaction of maltose with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Maltose+Trimethylsilyl chloride→TMS maltose+Hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS undergoes various chemical reactions, including:
Hydrolysis: The trimethylsilyl groups can be hydrolyzed under acidic or basic conditions to regenerate maltose.
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used to replace the trimethylsilyl groups.
Major Products Formed
Hydrolysis: Maltose.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS is widely used in scientific research due to its enhanced stability and volatility. Some of its applications include:
Chemistry: Used as a standard in GC-MS for the analysis of carbohydrates.
Biology: Employed in the study of carbohydrate metabolism and enzymatic reactions.
Medicine: Utilized in the development of diagnostic assays for detecting carbohydrate-related disorders.
Industry: Applied in quality control processes for food and pharmaceutical products
Mechanism of Action
The mechanism of action of TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS involves its interaction with various molecular targets and pathways. In analytical chemistry, the trimethylsilyl groups enhance the volatility and stability of maltose, allowing for more accurate and sensitive detection in GC-MS. In biological systems, this compound can be hydrolyzed to release maltose, which then participates in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
TMS glucose: A trimethylsilyl derivative of glucose.
TMS sucrose: A trimethylsilyl derivative of sucrose.
TMS lactose: A trimethylsilyl derivative of lactose.
Uniqueness
TMS(-2)[TMS(-3)][TMS(-4)][TMS(-6)]Glc(a1-4)[TMS(-2)][TMS(-3)][TMS(-6)]Glc-O-TMS is unique due to its specific structure and properties. Compared to other TMS derivatives, this compound has a distinct pattern of trimethylsilyl substitution, which affects its reactivity and stability. Additionally, this compound is particularly useful in the analysis of disaccharides, whereas TMS glucose and TMS sucrose are more commonly used for monosaccharides and trisaccharides, respectively .
Properties
CAS No. |
19945-84-7 |
|---|---|
Molecular Formula |
C36H86O11Si8 |
Molecular Weight |
919.753 |
IUPAC Name |
trimethyl-[[(2R,3R,4S,5R)-4,5,6-tris(trimethylsilyloxy)-3-[(2R,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane |
InChI |
InChI=1S/C36H86O11Si8/c1-48(2,3)37-25-27-29(31(43-51(10,11)12)34(46-54(19,20)21)36(40-27)47-55(22,23)24)41-35-33(45-53(16,17)18)32(44-52(13,14)15)30(42-50(7,8)9)28(39-35)26-38-49(4,5)6/h27-36H,25-26H2,1-24H3/t27-,28-,29-,30-,31+,32+,33-,34-,35-,36?/m1/s1 |
InChI Key |
QJZFVYJIGWEKIR-YYHWGESWSA-N |
SMILES |
C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)OC2C(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



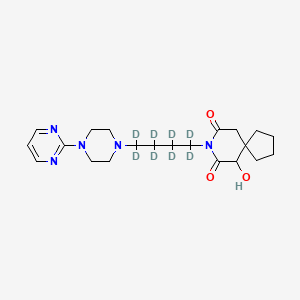
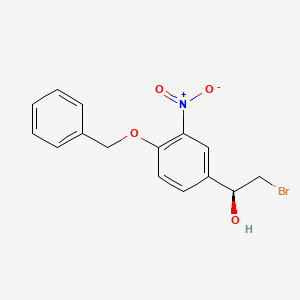
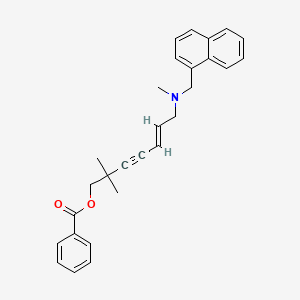
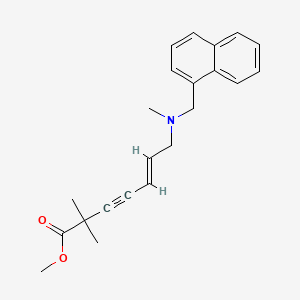
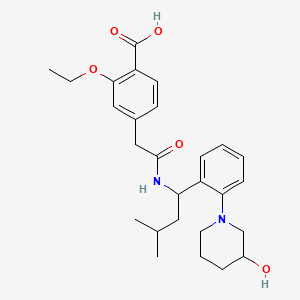

![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)

